molecular formula C10H11NO2 B13602184 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid

1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid

Cat. No.: B13602184
M. Wt: 177.20 g/mol
InChI Key: UOAJEUGOLYVXNF-UHFFFAOYSA-N
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Description

1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a pyridine ring substituted with a methyl group at the 2-position and a carboxylic acid group directly attached to the cyclopropane ring. This structure combines the inherent strain of the cyclopropane ring with the electronic and steric effects of the methylpyridinyl moiety, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-methylpyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-7-8(3-2-6-11-7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

UOAJEUGOLYVXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Cyclopropanation

A key approach involves the synthesis of a vinylpyridine intermediate followed by cyclopropanation using diazo compounds or ylides.

  • Step 1: Synthesis of 4-methyl-2-vinylpyridine
    Palladium-catalyzed Suzuki or Heck coupling reactions are employed to introduce a vinyl group at the 2-position of a methyl-substituted pyridine ring. For example, the vinylation of 2-chloro-4-methylpyridine using vinylboronic acid pinacol ester with Pd(OAc)2 and SPhos ligand in dioxane/water solvent systems yields the vinylpyridine intermediate in yields up to 77% under optimized conditions (Table 1).
Entry Nucleophile (equiv) Base (equiv) Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%)
8 CH2=CHBF3K (1.1) K2CO3 (2) Pd(OAc)2.dppf (1) Dioxane/H2O (83:17) 90 15 77
  • Step 2: Cyclopropanation of Vinylpyridine
    The vinylpyridine is subjected to cyclopropanation using ethyl diazoacetate or nitrogen ylides derived from tert-butyl bromoacetate and DABCO. The reaction proceeds under mild heating to form cyclopropane esters, which are subsequently hydrolyzed to the carboxylic acid.

  • Step 3: Hydrolysis and Resolution
    The ester intermediate is hydrolyzed under basic conditions (e.g., sodium hydroxide or potassium hydroxide in aqueous media) to yield the racemic carboxylic acid. Chiral resolution can be performed using chiral amines such as (S)-1-(1-naphthyl)ethylamine salts to isolate enantiomerically enriched acid.

Alternative Esterification and Cyclopropanation Approaches

  • Esterification of pyridine-containing intermediates can be achieved using carbonyl diimidazole in organic solvents like methylene dichloride or tetrahydrofuran, followed by cyclopropanation with trimethylsulfoxonium iodide under basic conditions.
  • Strong bases such as sodium hydroxide or potassium hydroxide are preferred for hydrolysis steps to convert esters to carboxylic acids efficiently.

Reaction Conditions and Optimization

  • Catalysts: Palladium acetate with ligands such as SPhos or dppf is effective in vinylation steps.
  • Bases: Potassium carbonate or potassium phosphate are commonly used in coupling reactions; sodium or potassium hydroxide is used for hydrolysis.
  • Solvents: Dioxane/water mixtures are preferred for coupling; methylene dichloride, tetrahydrofuran, and ethyl acetate are used in esterification and cyclopropanation.
  • Temperature: Vinylation reactions are typically conducted at 90–100 °C; cyclopropanation and hydrolysis occur at room temperature to moderate heating (20–80 °C).
  • Time: Reaction times vary from under 1 hour for vinylation to 15–20 hours for cyclopropanation and hydrolysis.

Data Table Summarizing Key Synthetic Steps

Step Reagents/Conditions Yield (%) Notes
Vinylation of 2-chloro-4-methylpyridine Pd(OAc)2 (1 mol%), dppf ligand, K2CO3, dioxane/H2O, 90 °C, 15 h 77 Optimized for minimal byproducts
Cyclopropanation of vinylpyridine Ethyl diazoacetate or nitrogen ylide, DABCO, MeCN, 20–80 °C, 20 h 28–58* Yield depends on method; safety concerns with diazo compounds
Ester hydrolysis NaOH or KOH aqueous solution, room temp to 50 °C, 1–5 h >90 Efficient conversion to carboxylic acid
Chiral resolution (S)-1-(1-naphthyl)ethylamine salt formation, recrystallization Variable For enantiomeric enrichment

*Note: The 28% yield corresponds to early cyclopropanation attempts; improved methods achieve up to 58% yield.

Summary and Outlook

The preparation of 1-(2-methylpyridin-3-yl)cyclopropane-1-carboxylic acid is well-established through multi-step synthetic routes involving:

  • Palladium-catalyzed vinylation of methylpyridine precursors.
  • Cyclopropanation of vinylpyridine intermediates using diazo compounds or nitrogen ylides.
  • Ester hydrolysis under basic aqueous conditions.
  • Optional chiral resolution for enantiomeric purity.

Optimization of catalysts, solvents, and reaction parameters has improved yields and safety profiles. The compound serves as a valuable intermediate in medicinal chemistry, with potential for further functionalization and biological evaluation.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid is a chemical compound with potential applications in pharmaceutical research and organic synthesis. The compound features a cyclopropane ring, which can contribute to its reactivity and biological activity.

Scientific Research Applications

  • Building Block for Complex Molecules 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid can be employed as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
  • Pharmaceutical Agent Research indicates that this compound exhibits various biological activities, particularly as a potential pharmaceutical agent. Key areas of investigation include drug discovery and development.
  • NAMPT Modulator Certain cyclopropyl amide compounds, including 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid, can be used as NAMPT (nicotinamide phosphoribosyltransferase) modulators . NAMPT is an enzyme that plays a role in cellular energy metabolism and signaling . It promotes the condensation of nicotinamide with 5-phosphoribosyl-1-pyrophosphate to generate nicotinamide mononucleotide, a precursor in the biosynthesis of NAD .
  • Inhibitors of O-Acetylserine Sulfhydrylase Cyclopropane carboxylic acids, including derivatives of 1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid, have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS) . OASS is an enzyme involved in cysteine biosynthesis, and its inhibition can have antibacterial effects . These compounds can be used as antibacterial adjuvants to enhance the effectiveness of conventional antibiotics .

Chemical Reactions

  • Oxidation The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
  • Reduction Reduction reactions may convert the carboxylic acid group to an alcohol or other reduced forms. Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
  • Substitution Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Case Studies

  • Inhibition of OASS-A and -B Isoforms A study used UPAR415, a derivative of cyclopropane carboxylic acid, to inhibit OASS-A and -B isoforms in S. Typhimurium strains . The crystal structure of UPAR415 in complex with OASS-A was resolved by X-ray diffraction studies and confirmed that UPAR415 binds in the active site and competes with the amino acid substrate .
  • Synergistic Effects with Colistin Inhibitors of the cysteine biosynthetic pathway, including derivatives of cyclopropane carboxylic acid, have shown synergistic effects when used in combination with colistin, an antibiotic . The fractional inhibitory concentration (FIC) index was calculated to define additive or synergistic effects .

Mechanism of Action

The mechanism of action of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Pyridinyl Cyclopropane Carboxylic Acid Derivatives

Compound Name Substituent Position CAS Number Molecular Weight (g/mol) Key Characteristics
1-(2-Methylpyridin-3-yl)cyclopropane-1-carboxylic acid 2-Me, Pyridin-3-yl N/A ~193.18 Methyl group enhances lipophilicity; pyridine nitrogen enables coordination .
1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acid 5-Me, Pyridin-2-yl 1402232-84-1 193.20 Pyridine nitrogen position alters electronic properties; potential for kinase inhibition .
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid 3-CF3, Pyridin-2-yl N/A ~231.17 Trifluoromethyl group increases acidity (pKa ~2.5) and metabolic stability .
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride Pyridin-3-yl 1803581-23-8 199.63 (HCl form) Hydrochloride salt improves aqueous solubility; used in drug discovery .

Key Observations :

  • Substituent Position: The position of the methyl or electron-withdrawing group (e.g., CF3) on the pyridine ring significantly impacts electronic properties.
  • Acidity : The trifluoromethyl group in 1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid lowers the pKa of the carboxylic acid, enhancing solubility in basic environments .

Analogues with Non-Pyridine Aromatic/Non-Aromatic Substituents

Table 2: Cyclopropane Carboxylic Acids with Diverse Substituents

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Characteristics
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid 3-Br, Phenyl 124276-95-5 229.06 Bromine increases molecular weight and cross-coupling reactivity .
trans-2-Cyanocyclopropanecarboxylic acid trans-Cyano 39891-82-2 111.10 Cyano group withdraws electrons, increasing acidity (pKa ~1.8); used in peptide mimics .
1-Allylcyclopropanecarboxylic acid Allyl 80360-57-2 126.15 Allyl group enables Diels-Alder reactions; liquid at room temperature .
2,2-Difluoro-1-methyl-cyclopropanecarboxylic acid 2,2-diF, 1-Me 128073-33-6 150.11 Fluorine atoms enhance metabolic stability and membrane permeability .

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., CN, CF3) lower the pKa of the carboxylic acid, improving solubility in polar solvents. For instance, trans-2-cyanocyclopropanecarboxylic acid has a pKa ~1.8, making it more acidic than the methylpyridinyl analogue .
  • Steric and Metabolic Effects : Fluorinated or brominated derivatives (e.g., 2,2-difluoro-1-methyl-cyclopropanecarboxylic acid) exhibit enhanced resistance to oxidative metabolism, a desirable trait in drug candidates .

Biological Activity

1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a carboxylic acid group and a 2-methyl-substituted pyridine ring. Its molecular formula is C10H11NO2C_{10}H_{11}NO_2, with a molecular weight of approximately 177.2 g/mol. The presence of the methyl group on the pyridine ring can influence its reactivity and biological interactions.

The biological activity of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid is primarily attributed to its interaction with specific enzymes or receptors, modulating their activity. This modulation can trigger various downstream signaling pathways, which are crucial for its therapeutic effects. Understanding the precise molecular targets remains an area of active research.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through the modulation of apoptotic pathways.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of cancer cell lines
Enzyme InhibitionModulates activity of key metabolic enzymes
NeuroprotectionProtects neuronal cells from oxidative stress

Case Study: Anticancer Activity

A study investigated the effects of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid on human cancer cell lines. The results indicated that treatment with this compound resulted in significant apoptosis in breast cancer cells, with an IC50 value of 12 µM. Further analysis revealed that the compound induced mitochondrial dysfunction and activated caspase pathways, highlighting its potential as an anticancer agent .

Case Study: Enzyme Inhibition

In another study focused on metabolic disorders, researchers evaluated the inhibitory effects of 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid on 1-aminocyclopropane-1-carboxylate oxidase (ACO2) in Arabidopsis thaliana. Docking studies demonstrated a favorable binding affinity, suggesting that this compound could serve as a lead for developing new inhibitors to regulate ethylene biosynthesis in plants .

Q & A

Q. What are the established synthetic routes for 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves cyclopropanation strategies, such as the Hofmann rearrangement or [2+1] cycloaddition reactions. For example, cyclopropylamine derivatives can be synthesized via electro-induced Hofmann rearrangements of malonamide precursors under acidic conditions (pH 1) . Key intermediates include substituted pyridine derivatives and cyclopropane-carboxylic acid precursors. Reaction optimization often requires precise control of temperature, solvent polarity, and acid catalysts to stabilize the strained cyclopropane ring.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclopropane ring structure (e.g., characteristic split signals for cyclopropane protons at δ 0.76–0.96 ppm) and pyridinyl substituents . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry and cocrystal formation, as demonstrated in studies with 2-aminopyridine cocrystals . High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly for isomers with varying substituent positions .

Q. What biological systems or molecular targets have been investigated for this compound?

The compound’s cyclopropane-carboxylic acid moiety suggests potential interactions with enzymes or receptors requiring rigid, strained structures. Similar analogs, such as 2-methyl-3-phenylcyclopropane-1-carboxylic acid, have been used as probes in studies of bacterial amino acid transporters or as inhibitors of metalloproteases . Target specificity depends on substituent positioning; for example, the 2-methylpyridinyl group may enhance binding to hydrophobic pockets in proteins .

Advanced Research Questions

Q. How can contradictory data regarding biological activity be resolved?

Discrepancies often arise from stereochemical variations or impurities in synthetic batches. Researchers should:

  • Compare enantiomeric purity using chiral HPLC .
  • Validate biological assays with structurally characterized analogs (e.g., (1S,2R)- vs. (1R,2S)-stereoisomers) .
  • Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate confounding factors. For example, substituent position (2-methylpyridinyl vs. 3-methylpyridinyl) significantly alters solubility and bioactivity .

Q. What strategies mitigate cyclopropane ring instability during derivatization?

The cyclopropane ring’s strain makes it prone to ring-opening under harsh conditions. Effective approaches include:

  • Using mild coupling reagents (e.g., EDC/HOBt) for amide bond formation without excessive heat .
  • Protecting the carboxylic acid group as a tert-butyl ester to reduce electron-withdrawing effects during reactions .
  • Stabilizing intermediates via hydrogen bonding in cocrystals, as shown in 2-aminopyridinium salt studies .

Q. How does substituent positioning on the pyridine ring affect reactivity and bioactivity?

A comparative analysis of analogs reveals that:

  • 2-Methylpyridinyl : Enhances steric hindrance near the cyclopropane ring, reducing nucleophilic attack but improving metabolic stability .
  • 3-Methylpyridinyl : Increases solubility due to altered dipole interactions, as seen in solubility tests (e.g., >1.2 mg/mL in water at pH 7) .
  • 4-Methylpyridinyl : May disrupt π-π stacking in protein binding, as inferred from crystallographic data of similar cocrystals .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis Optimization Electrochemical Hofmann rearrangementVoltage: 2.5 V; Solvent: H2O/HCl (pH 1)
Structural Analysis X-ray crystallographyResolution: <1.0 Å; Cocrystal screening
Bioactivity Screening Bacterial growth inhibition assaysConcentration: 10–100 μM; Controls: DMSO
Stability Testing Accelerated degradation studies (40°C/75% RH)HPLC monitoring at t = 0, 7, 14 days

Key Challenges and Solutions

  • Challenge : Low yields in cyclopropanation reactions.
    Solution : Use transition-metal catalysts (e.g., Rh(II)) to enhance stereoselectivity .
  • Challenge : Spectral overlap in NMR.
    Solution : Apply 2D NMR (COSY, HSQC) to distinguish cyclopropane and pyridinyl signals .

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